molecular formula C7H7NO3S B12437203 2-Methoxy-5-nitrobenzene-1-thiol CAS No. 170230-06-5

2-Methoxy-5-nitrobenzene-1-thiol

Cat. No.: B12437203
CAS No.: 170230-06-5
M. Wt: 185.20 g/mol
InChI Key: FPLAJOTZESYVIN-UHFFFAOYSA-N
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Description

2-Methoxy-5-nitrobenzene-1-thiol is an organic compound with the molecular formula C7H7NO3S It is a derivative of benzene, featuring a methoxy group (-OCH3), a nitro group (-NO2), and a thiol group (-SH) attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Methoxy-5-nitrobenzene-1-thiol can be synthesized through several methods. One common approach involves the nitration of 2-methoxyaniline to form 2-methoxy-5-nitroaniline, followed by thiolation. The nitration step typically uses a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The thiolation step can be achieved using thiourea or hydrogen sulfide in the presence of a base such as sodium hydroxide .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to ensure high yield and purity. This includes precise control of temperature, concentration of reagents, and reaction time. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the desired product .

Chemical Reactions Analysis

Types of Reactions

2-Methoxy-5-nitrobenzene-1-thiol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Methoxy-5-nitrobenzene-1-thiol has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of 2-Methoxy-5-nitrobenzene-1-thiol depends on its chemical structure. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. The thiol group can form disulfide bonds with proteins, affecting their function. These interactions can lead to various biological effects, including antimicrobial and anticancer activities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Methoxy-5-nitrobenzene-1-thiol is unique due to the presence of both a nitro group and a thiol group on the benzene ring. This combination of functional groups imparts distinct chemical reactivity and potential biological activities, making it a valuable compound for research and industrial applications .

Properties

CAS No.

170230-06-5

Molecular Formula

C7H7NO3S

Molecular Weight

185.20 g/mol

IUPAC Name

2-methoxy-5-nitrobenzenethiol

InChI

InChI=1S/C7H7NO3S/c1-11-6-3-2-5(8(9)10)4-7(6)12/h2-4,12H,1H3

InChI Key

FPLAJOTZESYVIN-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)[N+](=O)[O-])S

Origin of Product

United States

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